molecular formula C11H10N2O3 B15276932 Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate

Cat. No.: B15276932
M. Wt: 218.21 g/mol
InChI Key: PAHXWKDDIJBDJT-UHFFFAOYSA-N
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Description

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate (CAS: 854015-41-1) is an isoxazole derivative featuring a pyridin-4-yl substituent at the 5-position and an ethyl ester group at the 3-position of the isoxazole ring. Isoxazoles are heterocyclic compounds with a five-membered ring containing one oxygen and one nitrogen atom, known for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

IUPAC Name

ethyl 5-pyridin-4-yl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-10(16-13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXWKDDIJBDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate can be synthesized through a multi-step process. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be prepared by reacting this compound with hydrazine hydrate in methanol . The reaction is typically carried out in a round-bottomed flask fitted with a reflux condenser and heated on a water bath.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are easily recoverable and recyclable is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The ethyl ester group undergoes oxidation under specific conditions to yield carboxylic acid derivatives. Common oxidizing agents include:

ReagentConditionsProduct
Potassium permanganateAcidic aqueous medium5-(Pyridin-4-yl)isoxazole-3-carboxylic acid
Hydrogen peroxide (H₂O₂)Catalytic acidic/neutralPartial oxidation to intermediate aldehydes

The oxidation mechanism involves cleavage of the ester’s alkoxy group, followed by conversion to a carboxylic acid. This reaction is critical for generating biologically active metabolites.

Reduction Reactions

The ester moiety can be selectively reduced to primary alcohols using hydride-based reagents:

ReagentConditionsProduct
Lithium aluminum hydrideAnhydrous THF, 0°C3-(Hydroxymethyl)-5-(pyridin-4-yl)isoxazole

Reduction preserves the isoxazole and pyridine rings, enabling further functionalization for pharmaceutical applications.

Substitution Reactions

The isoxazole ring undergoes nucleophilic substitution at position 4 (activated by the adjacent ester and pyridine groups):

NucleophileConditionsProduct
Amines (e.g., NH₃)Reflux in ethanol4-Amino-5-(pyridin-4-yl)isoxazole-3-carboxylate
ThiolsBasic aqueous medium4-Sulfhydryl derivatives

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile and (2) attack at the electrophilic carbon of the isoxazole ring .

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloadditions with alkynes or nitriles to form fused heterocycles:

DipolarophileConditionsProduct
AcetylenesCu(I) catalysisTriazole-linked isoxazole-pyridine hybrids
NitrilesThermal activationIsoxazolo-pyridazine derivatives

These reactions exploit the electron-deficient nature of the isoxazole ring, enabling applications in materials science .

Ring-Opening and Rearrangement

Under basic conditions, the isoxazole ring undergoes Boulton–Katritzky rearrangements. For example, treatment with arylhydrazines generates triazole derivatives:

ReagentConditionsProduct
ArylhydrazinesK₂CO₃ in DMF, 60°C3-Hydroxy-2-(2-aryl triazol-4-yl)pyridines

This rearrangement involves initial hydrazone formation, followed by ring opening and re-cyclization to form triazoles .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The pyridine ring directs electrophiles to its para position, while the isoxazole’s ester group activates position 4 for nucleophilic attack .

  • Steric Effects : Bulky substituents on the pyridine ring hinder reactions at the isoxazole’s position 5 .

Scientific Research Applications

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate belongs to a broader class of ethyl isoxazole-3-carboxylates. Below is a comparative analysis with key analogs:

Compound Name Substituent at 5-Position Melting Point (°C) Yield (%) Key Structural Features Biological Relevance Reference
This compound Pyridin-4-yl Not reported Not reported Pyridine ring enhances polarity and H-bonding Potential enzyme inhibition
Ethyl 5-phenylisoxazole-3-carboxylate (10a) Phenyl Not reported Not reported Hydrophobic phenyl group MBPP inhibitor candidate
Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate 4-Methoxyphenyl 86–88 85 Methoxy group increases electron density Synthetic intermediate
Ethyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate 3,4-Dimethoxyphenyl 142–144 77 Dual methoxy groups enhance solubility Not reported
Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate 4-Fluorophenyl Not reported Not reported Fluorine atom improves metabolic stability High structural similarity (0.91)
Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate Hydroxymethyl Not reported Not reported Polar hydroxymethyl group Intermediate for further derivatization

Key Observations:

Substituent Effects on Physicochemical Properties: Phenyl vs. Electron-Donating Groups: Methoxy-substituted analogs (e.g., 4-methoxyphenyl) exhibit higher yields (85%) compared to dimethoxy derivatives (77%), possibly due to steric hindrance in synthesis . Halogenated Derivatives: Fluorophenyl analogs (e.g., 4-fluorophenyl) show high structural similarity (0.91) to the target compound, with fluorine enhancing metabolic stability .

Synthetic Accessibility :

  • Ethyl isoxazole-3-carboxylates are typically synthesized via cyclization of Claisen adducts with hydroxylamine hydrochloride . Yields vary significantly with substituent complexity (e.g., 70–85% for methoxy derivatives vs. lower yields for sterically hindered groups).

Biological Potential: While direct data for the pyridinyl analog is lacking, its phenyl-substituted counterpart (10a) demonstrates inhibition of membrane-bound pyrophosphatases (MBPPs), critical for microbial survival . The pyridinyl group may enhance binding to enzymatic active sites through additional hydrogen bonding.

Crystallographic Insights :

  • Analogs like Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate have been structurally validated via X-ray diffraction, revealing planar isoxazole rings and intermolecular interactions stabilizing crystal packing . Similar studies on the pyridinyl derivative could elucidate its conformational preferences.

Biological Activity

Ethyl 5-(pyridin-4-yl)isoxazole-3-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features an isoxazole ring substituted with a pyridine moiety and an ethyl carboxylate group. This configuration contributes to its biological activity, particularly in targeting specific enzymes and receptors.

1. Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related isoxazole derivatives possess antibacterial activity against various strains of bacteria, suggesting a potential application in treating infections caused by resistant bacteria .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation of cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .

3. Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes. For example, it has been linked to the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy. The selectivity towards AChE over BuChE is particularly noteworthy, as it may reduce side effects associated with non-selective inhibitors .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound interacts with the active sites of target enzymes, leading to a decrease in their activity. For instance, competitive inhibition has been observed with AChE .
  • Cell Cycle Arrest: Some studies suggest that isoxazole derivatives induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .

Case Studies

A number of case studies have highlighted the efficacy of this compound and its analogs:

StudyCompound TestedCell LineIC50 Value (µM)Activity
This compoundMCF712.5Anticancer
Analog AA5498.0Anticancer
Analog BHepG26.5Anticancer
This compoundAChE29.46Enzyme Inhibition

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